molecular formula C16H15ClFN3O4S B2681352 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine CAS No. 866131-33-1

1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine

Cat. No. B2681352
CAS RN: 866131-33-1
M. Wt: 399.82
InChI Key: JJWRKLDZDCNDKN-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine is a chemical compound. Unfortunately, there is not much detailed information available about this specific compound .

Scientific Research Applications

Synthesis and Antibacterial Activities

The synthesis of novel piperazine derivatives, including those related to the 1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine structure, has been explored for their antibacterial activities. For instance, the design and synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been reported, showing promising antibacterial activities against various pathogens. These derivatives were synthesized through connection reactions of 1,3,4-thiadiazol with N-substituted piperazine, demonstrating the versatility of piperazine scaffolds in medicinal chemistry (Wu Qi, 2014).

Development and Characterization of Receptor Antagonists

Research has also focused on the development of piperazine derivatives as receptor antagonists. A study described the synthesis and characterization of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists. These compounds exhibited subnanomolar affinity and high selectivity, highlighting the potential of piperazine derivatives in targeting specific receptors for therapeutic purposes (T. Borrmann et al., 2009).

Anticancer Activity Evaluation

The anticancer potential of piperazine derivatives has been a subject of investigation. Studies on 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells revealed significant antiproliferative effects. These compounds were synthesized and evaluated for their ability to inhibit the growth of MCF-7 breast cancer cells, offering insights into the design of new anticancer agents based on piperazine structures (L. Yurttaş et al., 2014).

Novel Synthesis Approaches

The exploration of novel synthesis methods for piperazine derivatives has been pivotal in advancing research applications. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine via multiple steps including alkylation and reduction has been detailed, demonstrating the synthetic versatility and potential for creating diverse piperazine-based compounds for various scientific applications (Z. Quan, 2006).

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(2-fluoro-4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O4S/c17-12-1-4-14(5-2-12)26(24,25)20-9-7-19(8-10-20)16-6-3-13(21(22)23)11-15(16)18/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWRKLDZDCNDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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